An In-depth Technical Guide to the Electronic Properties of Lanthanum Dicarbide (LaC₂)
An In-depth Technical Guide to the Electronic Properties of Lanthanum Dicarbide (LaC₂)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanthanum dicarbide (LaC₂) is a fascinating binary compound that has garnered significant attention due to its unique electronic characteristics, most notably its metallic conductivity and low-temperature superconductivity.[1][2][3] This technical guide provides a comprehensive overview of the core electronic properties of LaC₂, detailing its crystal structure, electronic band structure, and density of states. It further presents key quantitative data in a structured format and outlines the experimental and computational methodologies employed in its characterization. This document is intended to serve as a foundational resource for researchers and scientists engaged in materials science and condensed matter physics.
Crystal and Electronic Structure
The electronic properties of any material are intrinsically linked to its crystal structure. LaC₂ crystallizes in a body-centered tetragonal structure, belonging to the I4/mmm space group (No. 139), which is isostructural with the CaC₂ prototype.[4][5][6] In this configuration, lanthanum atoms occupy the (0,0,0) positions, while carbon atoms form C₂ dimers located at the (0,0,z) positions, with z being approximately 0.40.[6][7] These C₂ units are aligned parallel to the c-axis.[6] At temperatures exceeding 1060°C, LaC₂ undergoes a phase transition to a cubic structure.[6][7]
The bonding in LaC₂ is a complex interplay of ionic and covalent interactions.[6] It can be described by the formula La³⁺C₂²⁻(e⁻), where one electron from the lanthanum atom is delocalized and enters the conduction band.[1][6] This delocalized electron is responsible for the material's metallic nature.[1] This model also explains the C-C bond length of approximately 130.3 pm, which is longer than the triple bond in acetylene, suggesting that the extra electron occupies antibonding orbitals of the C₂²⁻ anion.[1]
First-principles calculations, such as those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of LaC₂.[8][9] These studies confirm its metallic character, with the bands crossing the Fermi level being primarily composed of La 5d and C 2p orbitals. The density of states at the Fermi level is non-zero, which is a key indicator of metallic behavior.
Quantitative Data Summary
The following tables summarize the key crystallographic, electronic, and superconducting properties of LaC₂ compiled from various experimental and theoretical studies.
Table 1: Crystallographic Data for Lanthanum Dicarbide (LaC₂)
| Parameter | Value | Reference(s) |
| Crystal System | Tetragonal | [1][5] |
| Space Group | I4/mmm (No. 139) | [5][6][7] |
| Lattice Parameters (a) | ~3.93 - 4.00 Å | [5][7] |
| Lattice Parameters (c) | ~6.58 Å | [7] |
| La-C Bond Lengths | 2.64 Å (x2), 2.86 Å (x8) | [5] |
| C-C Bond Length | ~1.30 Å | [1][5] |
| Phase Transition (Tetragonal to Cubic) | 1060 °C | [7] |
Table 2: Electronic and Superconducting Properties of Lanthanum Dicarbide (LaC₂)
| Property | Value | Reference(s) |
| Electrical Nature | Metallic Conductor | [1][6] |
| Superconducting Transition Temp. (T_c) | ~1.6 - 1.8 K | [2][3][4] |
| Superconductivity Type | Weak-coupling BCS-type | [2] |
| Magnetic Property | Diamagnetic | [10][11] |
| Electron-Phonon Coupling Parameter (λ) | ~0.55 - 0.65 (Calculated) | [8][12] |
Experimental and Computational Protocols
The characterization of LaC₂'s electronic properties involves a combination of material synthesis, experimental measurements, and theoretical calculations.
Synthesis
Polycrystalline samples of LaC₂ are typically synthesized through high-temperature reactions. Common methods include:
-
Arc-melting: Pellets of high-purity lanthanum and carbon are melted together in an arc furnace.[1][7]
-
Solid-state reaction: Lanthanum oxide (La₂O₃) or lanthanum dihydride (LaH₂) is reacted with stoichiometric amounts of graphite in a furnace under vacuum or an inert atmosphere.[1][10][11] The mixture is typically pressed into pellets and heated at high temperatures for extended periods.[11]
Structural Characterization
-
X-ray Diffraction (XRD) and Neutron Powder Diffraction: These are the primary techniques used to determine the crystal structure, lattice parameters, and atomic positions of LaC₂ at various temperatures.[2][4][7] Neutron diffraction is particularly useful for accurately locating the light carbon atoms in the presence of the heavy lanthanum atoms.[7]
Electronic Structure Calculation
-
Density Functional Theory (DFT): This is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (band structure and density of states) of materials.[8][9] Approaches like the Full-Potential-Linearized Augmented Plane Wave (FP-LAPW) and Plane-Wave Pseudopotential (PW-PP) methods within the Generalized Gradient Approximation (GGA) are commonly employed.[8][9]
Physical Property Measurement
-
Magnetic Susceptibility: Measurements of magnetic susceptibility as a function of temperature are used to determine the magnetic properties of LaC₂ and to identify the superconducting transition.[2][4]
-
Heat Capacity: Heat capacity measurements are crucial for confirming the bulk nature of superconductivity and for determining the type of superconducting coupling.[2][4]
-
Electrical Resistivity: The temperature dependence of electrical resistivity provides direct evidence of metallic behavior and allows for the determination of the superconducting transition temperature (T_c), where the resistance drops to zero.[3]
Visualizations
The following diagrams illustrate key workflows and conceptual relationships in the study of LaC₂.
Caption: Experimental workflow for the synthesis and characterization of LaC₂.
Caption: Relationship between LaC₂ structure, bonding, and electronic properties.
Conclusion
Lanthanum dicarbide stands out as a material with clear metallic characteristics, transitioning to a superconducting state at cryogenic temperatures. Its electronic properties are a direct consequence of its body-centered tetragonal crystal structure and the presence of a delocalized electron in the conduction band, arising from the unique La-C₂ bonding. The combination of experimental investigations and first-principles calculations has provided a robust understanding of its electronic band structure and density of states. This guide serves as a consolidated reference for the fundamental electronic properties of LaC₂, providing essential data and methodological insights for professionals in materials science and related fields.
References
- 1. Lanthanum carbide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic and electrical properties of LaC2, CeC2, PrC2, NdC2, and SmC2 [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. mp-2367: LaC2 (tetragonal, I4/mmm, 139) [legacy.materialsproject.org]
- 6. Lanthanum carbide | 12071-15-7 | Benchchem [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CHEMICAL AND MAGNETIC PROPERTIES OF LANTHANUM DICARBIDE AND SESQUICARBIDE (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
